Home > Products > Screening Compounds P64248 > Antipyrine salicylate
Antipyrine salicylate - 520-07-0

Antipyrine salicylate

Catalog Number: EVT-434426
CAS Number: 520-07-0
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antipyrine salicylate belongs to the class of salicylates, which are derivatives of salicylic acid. Salicylic acid itself is a naturally occurring compound found in willow bark and other plants, known for its anti-inflammatory properties. Antipyrine is a synthetic compound that acts as an analgesic and antipyretic agent. The combination of these two compounds results in a product that retains the beneficial effects of both components while potentially enhancing their efficacy.

Synthesis Analysis

The synthesis of antipyrine salicylate typically involves the reaction between antipyrine and salicylic acid under controlled conditions. The general procedure can be outlined as follows:

  1. Reagents: Antipyrine (C₁₁H₁₂N₂O) and salicylic acid (C₇H₆O₃) are used as starting materials.
  2. Solvent: Anhydrous organic solvents such as ethanol or isopropanol may be employed to facilitate the reaction.
  3. Reaction Conditions: The mixture is usually heated to promote reaction completion, with temperatures ranging from 50 °C to 80 °C.
  4. Reaction Time: The reaction may take several hours, often monitored by thin-layer chromatography to assess completion.
  5. Isolation: Upon completion, the product is typically precipitated out by cooling the solution or by adding water, followed by filtration and purification through recrystallization.

This method allows for the efficient formation of antipyrine salicylate while minimizing side reactions.

Chemical Reactions Analysis

Antipyrine salicylate participates in various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, antipyrine salicylate may hydrolyze to release salicylic acid and antipyrine, which can exert their respective effects independently.
  2. Esterification: Under acidic conditions, further reactions with alcohols can lead to ester derivatives that may have different pharmacological profiles.
  3. Oxidation: Antipyrine can undergo oxidation reactions that affect its analgesic properties.

These reactions are crucial for understanding how antipyrine salicylate interacts within biological systems.

Mechanism of Action

The mechanism of action of antipyrine salicylate is multifaceted:

  1. Inhibition of Cyclooxygenase Enzymes: Both antipyrine and salicylic acid inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of pain and inflammation.
  2. Antipyretic Effect: Antipyrine acts on the hypothalamus to induce heat loss mechanisms, thereby reducing fever.
  3. Analgesic Activity: The combined effects of both components enhance pain relief through peripheral and central pathways.

This dual action makes antipyrine salicylate effective in treating inflammatory conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine salicylate include:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 120 °C.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water due to hydrophobic characteristics.
  • Stability: Stable under normal conditions but may degrade under prolonged exposure to moisture or extreme temperatures.

These properties influence its formulation in pharmaceutical applications.

Applications

Antipyrine salicylate has several scientific applications:

  1. Pharmaceutical Use: Primarily used as an analgesic and anti-inflammatory agent in treating conditions like arthritis, muscle pain, and fever.
  2. Research Applications: Investigated for its potential use in developing new anti-inflammatory drugs or formulations that enhance bioavailability.
  3. Cosmetic Formulations: Explored as an ingredient in topical formulations due to its anti-inflammatory properties.
Historical Development and Evolution of Antipyrine-Based Therapeutics

Origins of Antipyrine Derivatives in Medicinal Chemistry

The pyrazolone nucleus emerged as a pharmacologically significant scaffold following German chemist Ludwig Knorr's seminal synthesis of antipyrine (phenazone) in 1883. This breakthrough represented one of the first systematic explorations of nitrogen-containing heterocycles for therapeutic applications. Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one) rapidly gained clinical adoption as a potent analgesic and antipyretic agent, marking the birth of the pyrazolone drug class. Its mechanism, involving non-selective cyclooxygenase (COX) inhibition, provided symptomatic relief for pain and fever but was accompanied by gastrointestinal toxicity limitations common to early NSAIDs [8] [2].

Medicinal chemists soon recognized the structural versatility of the pyrazolone core, characterized by multiple sites for chemical modification: the N1 and N2 nitrogen atoms, the C4 carbon position, and the carbonyl oxygen. This adaptability spurred the development of numerous derivatives, including aminophenazone (analgesic/anti-inflammatory), propyphenazone (migraine treatment), and metamizole (potent analgesic/antipyretic). The structural evolution aimed to enhance pharmacological efficacy while mitigating toxicity profiles. Notably, the C4 position proved particularly amenable to functionalization, serving as the attachment point for salicylate conjugation in antipyrine salicylate. This strategic modification exploited the complementary pharmacologies of both moieties, anticipating modern hybrid drug design principles [8] [1].

Table 1: Key Therapeutic Pyrazolone Derivatives Derived from the Antipyrine Scaffold

Compound NameStructural ModificationPrimary Therapeutic ApplicationApproval Status
Antipyrine (Phenazone)Parent compoundAnalgesic/AntipyreticHistorical (1887)
Aminophenazone4-Dimethylamino groupAnti-inflammatory/AnalgesicWithdrawn (various markets)
MetamizoleSulfonate group at N1Potent analgesic/antipyreticRestricted markets
PropyphenazoneIsopropyl group at C4Migraine and tension headacheApproved (various)
Antipyrine SalicylateSalicylate ester at C4Analgesic/Anti-inflammatoryHistorical formulation
EdaravoneRadical scavenging pyrazoloneAmyotrophic Lateral Sclerosis (ALS)Approved (US, JP)
EltrombopagHydrazone-linked biphenyl systemThrombocytopeniaApproved (Multiple)

Synthesis and Early Pharmacological Applications of Antipyrine Salicylate

The chemical synthesis of antipyrine salicylate represented a deliberate effort to combine the pharmacological properties of two established agents: antipyrine and salicylic acid. This was achieved through esterification or salt formation at the C4 position of antipyrine. The reaction typically involved condensation between antipyrine and salicylic acid derivatives under acidic or dehydrating conditions. Modern analytical techniques have revealed that antipyrine exhibits polymorphism, existing in two crystalline forms (Form I and Form II) with melting points of 384 K and 376 K, respectively. These polymorphic differences significantly influence physicochemical properties relevant to drug formulation, including solubility and stability profiles [3] [1].

Early pharmacological investigations demonstrated that antipyrine salicylate exhibited a dual mechanism of action: inhibition of prostaglandin synthesis via COX inhibition (shared by both components) combined with unique properties conferred by molecular hybridization. Salicylic acid contributed additional anti-inflammatory activity through COX inhibition and possessed keratolytic effects beneficial in dermatological formulations. Meanwhile, antipyrine enhanced the overall analgesic potency of the combination. This synergy was documented in early 20th-century literature for conditions requiring enhanced anti-inflammatory and pain relief, particularly otitis media (often formulated as ear drops) and musculoskeletal inflammation [9] [2] [1].

Biopharmaceutical characterization revealed that the hybrid structure altered the physicochemical behavior compared to either component alone. The vapor pressure above crystalline antipyrine salicylate was meticulously measured using thermogravimetry–fast scanning calorimetry, providing crucial data for purification and processing. Furthermore, solution calorimetry studies demonstrated significant differences in the enthalpy of fusion (ΔHfus) between polymorphic forms, with Form I exhibiting higher thermal stability. These properties directly influenced the compound's dissolution behavior and bioavailability [3].

Table 2: Thermodynamic and Solid-State Properties of Antipyrine Polymorphs Relevant to Salicylate Synthesis

PropertyForm IForm IIMeasurement Technique
Melting Point384.1 K376.2 KDifferential Scanning Calorimetry
Crystal SystemMonoclinicMonoclinicX-Ray Powder Diffraction (XRPD)
Space GroupC2/cC2/cSingle Crystal X-Ray Diffraction
Enthalpy of Fusion (ΔHfus)~20 kJ/mol~16 kJ/molSolution Calorimetry
Heat Capacity (Cp at 323 K)266.1 J/mol·K~268 J/mol·KHeat Capacity Calorimetry
Vapor Pressure (at 400 K)0.15 kPa0.23 kPaThermogravimetry-Fast Scanning Calorimetry

Transition from Antipyrine to Hybrid Analogues in Modern Drug Design

The conceptual framework of antipyrine salicylate directly presaged contemporary molecular hybridization strategies, a dominant paradigm in 21st-century medicinal chemistry. Modern hybrids aim to amalgamate two or more pharmacophoric units into a single molecule to produce synergistic effects, overcome drug resistance, or achieve multi-target therapy. The pyrazolone nucleus remains exceptionally valuable in this context due to its synthetic versatility and proven bioactivity profile. Contemporary research has generated antipyrine hybrids with quinoline moieties for antimalarial activity, triazole rings for antimicrobial applications, and 5-fluorouracil conjugates for anticancer effects, demonstrating the scaffold's adaptability [7] [4].

Structure-Activity Relationship (SAR) studies have been instrumental in optimizing antipyrine hybrids. Key findings include:

  • C4 functionalization: The C4 position remains the most versatile site for attaching secondary pharmacophores. Hybrids with electron-withdrawing groups or extended aromatic systems often exhibit enhanced antimicrobial and anticancer activities.
  • Metal coordination: Introduction of chelating groups (e.g., thiosemicarbazones) at N1 or C4 enables formation of biologically active metal complexes. Copper(II) antipyrine derivatives demonstrate significantly amplified superoxide dismutase mimetic activity and antimicrobial potency compared to the parent ligands.
  • Spirocyclic derivatives: Formation of spiroheterocycles at C4 enhances structural rigidity, often improving target selectivity and metabolic stability. Spiro-oxindole antipyrine hybrids show notable anticancer potential through multi-target mechanisms [1] [8].

The therapeutic rationale for modern antipyrine hybrids extends beyond simple efficacy enhancement. Hybridization addresses critical challenges such as antimicrobial resistance and cancer cell heterogeneity. For example, antipyrine-5-fluorouracil hybrids exhibit dual inhibition of thymidylate synthase and COX-2, disrupting both nucleotide synthesis and inflammation pathways in cancer cells. Similarly, antipyrine-isatin conjugates demonstrate potent activity against drug-resistant Plasmodium falciparum strains by simultaneously targeting folate metabolism and protease inhibition. This multi-target approach significantly reduces the likelihood of resistance development compared to monotherapies [7] [4].

Table 3: Modern Antipyrine Hybrids Developed Through Molecular Hybridization Strategies

Hybrid StructurePharmacophoric ComponentsBiological TargetsEnhanced Properties
Antipyrine-5-FluorouracilAntipyrine + AntimetaboliteThymidylate Synthase, COX-2Dual anticancer/anti-inflammatory activity; S-phase cell cycle arrest
Antipyrine-IsoniazidAntipyrine + AntitubercularMycolic acid synthesis, COXActivity against multidrug-resistant tuberculosis; reduced hepatotoxicity
Antipyrine-TriazoleAntipyrine + Azole antifungalFungal CYP51, Bacterial gyraseBroad-spectrum antimicrobial activity; biofilm disruption
Antipyrine-ChalconeAntipyrine + Natural productTubulin, Inflammatory cytokinesDual cytotoxic and anti-inflammatory effects; angiogenesis inhibition
Antipyrine-OxadiazoleAntipyrine + BioisostereCarbonic anhydrase, HDACAnticancer activity with telomerase inhibition

The development trajectory of antipyrine salicylate exemplifies the evolution from simple combinations to rational hybrid design. While early hybrids like antipyrine salicylate were formulated based on empirical observations of combined effects, contemporary approaches leverage structural biology and computational chemistry to design linkers that optimize spatial orientation between pharmacophores. Techniques such as transition state analogue design—exemplified by the approved drug Mundesine® for lymphoma—represent sophisticated extensions of this principle, creating ultra-tight binding inhibitors by mimicking enzymatic transition states. These advances highlight the enduring pharmaceutical value of the antipyrine scaffold when strategically incorporated into hybrid architectures [10] [4] [6].

Properties

CAS Number

520-07-0

Product Name

Antipyrine salicylate

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C11H12N2O.C7H6O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;8-6-4-2-1-3-5(6)7(9)10/h3-8H,1-2H3;1-4,8H,(H,9,10)

InChI Key

WQAQKERCWPUIMH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.